molecular formula C14H16N4O3 B2700878 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448059-58-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2700878
CAS RN: 1448059-58-2
M. Wt: 288.307
InChI Key: XXYCEKIBEKPNNM-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. It has been used in the structure-guided development of a series of N,N-dimethylbenzimidazolone bromodomain inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray diffraction for detailed analysis . Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved data.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to the quinazolinone and 4-thiazolidinone frameworks, exhibiting potential as antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities against various pathogens, demonstrating the significance of such chemical structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activity Against Cancer Cells

Deady et al. (2000) explored the cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, targeting a panel of cell lines in culture. Their findings highlight the structure-activity relationships and potential therapeutic applications of such compounds in oncology, particularly in treating colon tumors in mice (Deady et al., 2000).

Aerobic Oxidative Radical Cascade Annulations

Chen et al. (2018) reported on the synthesis of isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones through efficient Cu-catalyzed aerobic oxidative radical cascade annulations. This method highlights the use of air as an environmentally friendly oxidant and underlines the broad substrate scope and high atom economy of this synthetic approach, suggesting potential in various chemical and pharmaceutical applications (Chen et al., 2018).

Anticancer Activity Against Breast Cancer

Gaber et al. (2021) synthesized new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to test their anticancer effects against the breast cancer MCF-7 cell line. Some compounds showed significant anticancer activity, underscoring the therapeutic potential of such chemical structures in breast cancer treatment (Gaber et al., 2021).

Synthetic Methodologies and Characterization

Zaki, Radwan, and El-Dean (2017) developed a convenient synthetic method for new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The synthesized compounds were fully characterized, suggesting a future investigation into their pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-17-11-4-3-10(8-9(11)2-5-12(17)19)16-14(21)18-7-6-15-13(18)20/h3-4,8H,2,5-7H2,1H3,(H,15,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYCEKIBEKPNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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